molecular formula C12H15BrN2O2 B7506886 5-Bromo-1-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydropyridin-2-one

5-Bromo-1-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydropyridin-2-one

Cat. No. B7506886
M. Wt: 299.16 g/mol
InChI Key: ABIDIGRZPADSMM-UHFFFAOYSA-N
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Description

5-Bromo-1-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydropyridin-2-one, also known as BPIP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPIP is a heterocyclic compound that contains a pyridine ring and a piperidine ring, making it a unique and versatile molecule. In

Scientific Research Applications

5-Bromo-1-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydropyridin-2-one has been studied extensively for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, 5-Bromo-1-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydropyridin-2-one has shown promising results as a potential therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease. In organic synthesis, 5-Bromo-1-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydropyridin-2-one has been used as a building block for the synthesis of various heterocyclic compounds. In material science, 5-Bromo-1-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydropyridin-2-one has been used as a precursor for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation.

Mechanism of Action

The exact mechanism of action of 5-Bromo-1-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydropyridin-2-one is not fully understood, but it is believed to act as a modulator of various signaling pathways in cells. 5-Bromo-1-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydropyridin-2-one has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 5-Bromo-1-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydropyridin-2-one has also been shown to modulate the activity of certain receptors, such as the NMDA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
5-Bromo-1-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydropyridin-2-one has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. 5-Bromo-1-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydropyridin-2-one has been shown to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6, and to increase the activity of antioxidant enzymes, such as superoxide dismutase. 5-Bromo-1-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydropyridin-2-one has also been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-Bromo-1-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydropyridin-2-one is its versatility and potential applications in various fields. 5-Bromo-1-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydropyridin-2-one is a relatively easy compound to synthesize, and its yield is relatively high. However, one of the limitations of 5-Bromo-1-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydropyridin-2-one is its limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, the exact mechanism of action of 5-Bromo-1-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydropyridin-2-one is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for the study of 5-Bromo-1-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydropyridin-2-one. One potential direction is the further exploration of its potential applications in medicinal chemistry, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. Another potential direction is the synthesis of novel derivatives of 5-Bromo-1-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydropyridin-2-one with improved solubility and bioactivity. Additionally, the exact mechanism of action of 5-Bromo-1-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydropyridin-2-one could be further elucidated through the use of advanced techniques such as X-ray crystallography and molecular modeling.

Synthesis Methods

The synthesis of 5-Bromo-1-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydropyridin-2-one involves the reaction of 2-acetylpyridine and piperidine in the presence of bromine and acetic acid. The reaction takes place at room temperature, and the product is obtained after purification using column chromatography. The yield of 5-Bromo-1-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydropyridin-2-one is around 50%, making it a relatively efficient synthesis method.

properties

IUPAC Name

5-bromo-1-(2-oxo-2-piperidin-1-ylethyl)pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2/c13-10-4-5-11(16)15(8-10)9-12(17)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABIDIGRZPADSMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C=CC2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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